Cas no 2640969-13-5 (2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine structure](https://www.kuujia.com/scimg/cas/2640969-13-5x500.png)
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- F6619-3649
- AKOS040708568
- 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- 2640969-13-5
- 2-[4-[(4-Bromophenyl)methyl]-1-piperazinyl]-N,N-dimethyl-4-pyrimidinamine
-
- Inchi: 1S/C17H22BrN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
- InChI Key: BYLCLOYMIJPTEA-UHFFFAOYSA-N
- SMILES: C1(N2CCN(CC3=CC=C(Br)C=C3)CC2)=NC=CC(N(C)C)=N1
Computed Properties
- Exact Mass: 375.10586g/mol
- Monoisotopic Mass: 375.10586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.385±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 505.4±60.0 °C(Predicted)
- pka: 9.66±0.10(Predicted)
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-3649-3mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-50mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-3649-1mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-3649-25mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-5μmol |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-2μmol |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-4mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-3649-5mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-15mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-3649-20mg |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
2640969-13-5 | 20mg |
$148.5 | 2023-09-07 |
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine Related Literature
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS No. 2640969-13-5): Structural, Synthetic, and Biological Insights
The compound 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS No. 2640969-13-5) represents a structurally intricate molecule with a hybrid framework combining pyrimidine, piperazine, and aromatic brominated moieties. Its chemical structure features a pyrimidin-4-amine core substituted with a dimethylamino group at the 2-position and a piperazinylmethylphenyl chain at the 1-position of the piperazine ring. The bromophenylmethyl substituent introduces halogen-based reactivity, while the piperazine scaffold is widely recognized for its pharmacological versatility in drug discovery.
Recent advances in medicinal chemistry highlight the significance of pyrimidine derivatives as scaffolds for bioactive molecules. The pyrimidine ring system is central to nucleic acid metabolism and has been extensively explored in antiviral, antitumor, and anti-inflammatory agents. The incorporation of a brominated aromatic ring in this compound provides opportunities for site-directed functionalization via cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the synthesis of analogs with tailored biological profiles.
The N,N-dimethyl substitution on the pyrimidinyl amine enhances lipophilicity and potentially modulates receptor binding affinity. Piperazine-based motifs are frequently observed in pharmaceuticals due to their ability to interact with G-protein coupled receptors (GPCRs) and ion channels. The structural arrangement of this compound suggests potential interactions with monoamine transporters or serotonergic systems, areas of active research in neuropharmacology.
Synthetic approaches to this molecule typically involve multistep strategies starting from substituted pyrimidines or piperazines. A plausible route includes the formation of a bromobenzene-piperazine linkage via alkylation or nucleophilic substitution, followed by coupling with a dimethylaminopyrimidine derivative through amidation or condensation reactions. Recent studies emphasize the use of microwave-assisted synthesis and catalytic hydrogenation to improve reaction efficiency and yield.
Biological evaluation of similar compounds has revealed activity against various targets, including kinases, proteases, and viral enzymes. While specific data on CAS No. 2640969-13-5 remains limited in public databases as of 2023, computational docking studies suggest potential binding to protein kinase B (Akt) or epidermal growth factor receptor (EGFR), pathways implicated in cancer progression. Such findings align with ongoing efforts to develop small-molecule inhibitors for precision medicine applications.
The brominated aromatic substituent may also influence metabolic stability through CYP enzyme interactions or redox cycling processes. Preclinical models often assess such parameters to predict pharmacokinetic profiles and toxicity risks. Advanced analytical techniques like LC-HRMS and NMR spectroscopy are essential for characterizing impurities and degradation products during quality control assessments.
In materials science contexts, derivatives containing both pyrimidine and piperazine units have demonstrated utility as ligands in coordination chemistry or as building blocks for functional polymers. The bromine atom serves as an ideal leaving group for further derivatization into triflates or other electrophilic species useful in click chemistry methodologies.
Cutting-edge research trends focus on structure-based drug design approaches using X-ray crystallography data from target proteins complexed with related compounds. Molecular dynamics simulations help optimize binding geometries by evaluating hydrogen bonding networks between the dimethylamino group and receptor residues such as Asn or Ser within active sites.
Green chemistry principles increasingly guide synthetic protocols for this class of compounds, emphasizing solvent recovery systems and biocatalytic transformations where applicable. Atom economy considerations drive efforts toward convergent syntheses that minimize byproduct formation during key coupling steps involving transition metal catalysts like Pd(0) complexes.
Comprehensive toxicological profiling is critical before any translational application can be considered. In vitro assays using HepG2 cells or zebrafish embryos help establish safe concentration ranges while identifying potential off-target effects through transcriptomic profiling techniques like RNA-seq analysis.
The unique combination of heterocyclic rings in this molecule creates opportunities for dual-targeting strategies where simultaneous modulation of multiple signaling pathways may enhance therapeutic efficacy compared to single-target agents currently available on the market today.
2640969-13-5 (2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine) Related Products
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 152840-81-8(Valine-1-13C (9CI))
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)



